Imidazo[1,5-a]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This heterocyclic compound has a unique structure that makes it a promising candidate for drug discovery, as well as other areas of research. In
Mechanism of Action
The mechanism of action of Imidazo[1,5-a]pyridine-3-sulfonamide is complex and depends on the specific target enzyme or pathway being inhibited. However, it has been reported that this compound binds to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Imidazo[1,5-a]pyridine-3-sulfonamide are diverse and depend on the specific target enzyme or pathway being inhibited. For example, inhibition of carbonic anhydrases can lead to a decrease in acid secretion in the stomach, while inhibition of certain kinases can lead to a decrease in cell proliferation. Additionally, this compound has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of Imidazo[1,5-a]pyridine-3-sulfonamide in lab experiments is its high potency and selectivity for certain enzymes. This allows for more precise targeting of specific pathways and can lead to more accurate results. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments or applications.
Future Directions
There are many future directions for research involving Imidazo[1,5-a]pyridine-3-sulfonamide. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as materials science and catalysis. Finally, the synthesis of new analogs of Imidazo[1,5-a]pyridine-3-sulfonamide may lead to the discovery of even more potent and selective inhibitors of various enzymes and pathways.
Scientific Research Applications
Imidazo[1,5-a]pyridine-3-sulfonamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases, which are involved in various physiological processes. Additionally, Imidazo[1,5-a]pyridine-3-sulfonamide has shown potential as an anticancer agent, as well as an anti-inflammatory agent.
properties
CAS RN |
112582-18-0 |
---|---|
Product Name |
Imidazo[1,5-a]pyridine-3-sulfonamide |
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12) |
InChI Key |
FXTRUUGTPQVGKN-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=C(N2C=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)S(=O)(=O)N |
synonyms |
Imidazo[1,5-a]pyridine-3-sulfonamide (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.